5-Lipoxygenase Inhibition: Masoprocol (meso-NDGA) vs. Zileuton—Target Engagement Profile and Potency Context
Masoprocol inhibits 5-lipoxygenase (5-LOX) with a reported IC50 of 8 μM in cell-free enzymatic assays for the NDGA chemotype . In contrast, zileuton—a clinically approved, orally active 5-LOX inhibitor—exhibits species-dependent IC50 values for leukotriene B4 synthesis inhibition of 0.56 μM (dog), 2.3 μM (rat), and 2.6 μM (human) in whole blood . While zileuton is more potent on a molar basis in human blood, masoprocol provides a multi-target profile absent in zileuton: direct inhibition of IGF-1R and HER2/neu receptor tyrosine kinases [1] and activation of the Nrf2 antioxidant pathway .
| Evidence Dimension | 5-LOX enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8 μM (cell-free 5-LOX assay) |
| Comparator Or Baseline | Zileuton: IC50 = 0.56 μM (dog blood), 2.3 μM (rat blood), 2.6 μM (human blood) for LTB4 synthesis inhibition |
| Quantified Difference | Zileuton is approximately 3-fold more potent than masoprocol in human whole blood LTB4 inhibition; however, masoprocol uniquely provides concurrent RTK inhibition and Nrf2 activation not observed with zileuton. |
| Conditions | Cell-free enzymatic assay for masoprocol (IC50 = 8 μM); whole-blood LTB4 synthesis assays for zileuton across species |
Why This Matters
Investigators requiring selective 5-LOX inhibition alone may prefer zileuton, but masoprocol is the preferred procurement choice when experimental design demands a polypharmacological agent that simultaneously inhibits lipoxygenase, blocks RTK signaling (IGF-1R, HER2), and activates Nrf2.
- [1] National Cancer Institute Thesaurus: Masoprocol directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor. View Source
